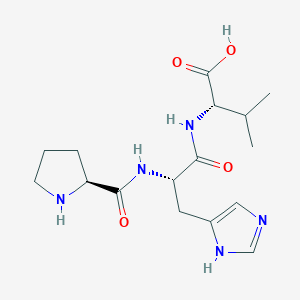

H-Pro-his-val-OH

Description

Significance of Tripeptides in Biochemical Systems

Tripeptides, which consist of three amino acids linked by peptide bonds, are fundamental players in a vast array of biological processes. numberanalytics.combachem.com These small molecules can function as signaling molecules, transmitting information between cells and thereby influencing a variety of physiological responses. numberanalytics.com Their roles extend to hormone regulation, and they are crucial for maintaining protein structure and stability. numberanalytics.com

Some tripeptides exhibit antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. numberanalytics.com For instance, Glutathione (γ-glutamyl-cysteinyl-glycine), a well-known tripeptide, is a vital component of the body's antioxidant defense system, protecting cells from damage caused by reactive oxygen species. taylorandfrancis.comtaylorandfrancis.com Tripeptides can be biologically active on their own or serve as a source of amino acids after being broken down. bachem.com The diversity of their functions underscores their importance in both natural biological systems and as targets for therapeutic research.

Overview of H-Pro-His-Val-OH within Peptide Chemistry Research

Within the broad class of tripeptides, this compound, also known as Prolyl-histidyl-valine, is a specific sequence of proline, histidine, and valine. While detailed research on this particular tripeptide is not as extensive as for some others, its constituent amino acids and their sequence suggest potential areas of scientific interest. The presence of proline can influence the peptide's structure, often inducing turns, which can be crucial for binding to biological targets. researchgate.net Histidine-containing peptides are known to be involved in various biological activities, including antimicrobial and antioxidant functions. mdpi.com Furthermore, some tripeptides are investigated for their role as inhibitors of specific enzymes. bachem.com

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O4/c1-9(2)13(16(24)25)21-15(23)12(6-10-7-17-8-19-10)20-14(22)11-4-3-5-18-11/h7-9,11-13,18H,3-6H2,1-2H3,(H,17,19)(H,20,22)(H,21,23)(H,24,25)/t11-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGSNRSLPHRNBW-AVGNSLFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for H Pro His Val Oh and Its Analogues

Solid-Phase Peptide Synthesis (SPPS) for Tripeptide Construction

Solid-phase peptide synthesis (SPPS) is a cornerstone in the creation of H-Pro-His-Val-OH, offering a streamlined and efficient method for building the peptide chain on a solid support. csic.eskvinzo.com This approach simplifies the purification process as excess reagents and byproducts are washed away after each step. rsc.org

Fmoc/t-Bu and Boc-based Strategies for Tripeptide Assembly

The two most prevalent strategies in SPPS are the Fmoc/t-Bu and Boc/Bzl protection schemes. peptide.com The Fmoc/t-Bu strategy is widely favored due to its use of milder reaction conditions. peptide.comseplite.com In this method, the α-amino group of the amino acids is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which can be removed with a base like piperidine. seplite.comresearchgate.net The side chains of the amino acids, such as the imidazole (B134444) ring of histidine, are protected by acid-labile groups like tert-butyl (t-Bu). seplite.com

The Boc/Bzl strategy, on the other hand, employs the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection, which is removed by acids like trifluoroacetic acid (TFA). peptide.comslideshare.net The side-chain protecting groups in this strategy are typically benzyl (B1604629) (Bzl)-based and require strong acids like hydrofluoric acid (HF) for their removal. researchgate.netthermofisher.com While both methods are effective, the Fmoc/t-Bu approach is often preferred for its milder final cleavage conditions. peptide.com

| Strategy | Nα-Protecting Group | Side-Chain Protecting Groups | Deprotection/Cleavage Conditions |

| Fmoc/t-Bu | Fmoc (base-labile) | t-Bu based (acid-labile) | Piperidine for Fmoc removal; TFA for final cleavage. seplite.comresearchgate.net |

| Boc/Bzl | Boc (acid-labile) | Bzl based (strong acid-labile) | TFA for Boc removal; HF or TFMSA for final cleavage. peptide.comresearchgate.net |

Optimized Coupling Reagents and Reaction Conditions

The formation of the peptide bond between amino acids requires the activation of the carboxylic acid group. A variety of coupling reagents have been developed to facilitate this reaction efficiently and with minimal side reactions, particularly racemization. jpt.com Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. researchgate.netjpt.com

Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective but can lead to racemization, which is often suppressed by the addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt). thermofisher.comthaiscience.info Phosphonium salts, such as Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and uronium salts, like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) (HATU), are known for their high coupling efficiency and low risk of racemization. jpt.comrsc.org The choice of solvent, typically dimethylformamide (DMF) or dichloromethane (B109758) (DCM), is also crucial for swelling the resin support and ensuring efficient reaction kinetics. nobelprize.org

| Coupling Reagent Class | Examples | Key Characteristics |

| Carbodiimides | DCC, DIC, EDC | Simple and effective; may require additives like HOBt to minimize racemization. thermofisher.comjpt.com |

| Phosphonium Salts | BOP, PyBOP | High coupling efficiency and low racemization risk. jpt.comresearchgate.net |

| Uronium/Aminium Salts | HBTU, HATU, TBTU | Excellent coupling efficiency, low side-product formation, popular for difficult sequences. jpt.comrsc.org |

Post-Synthesis Cleavage and Deprotection Techniques

Once the tripeptide chain is assembled on the solid support, the final step is to cleave the peptide from the resin and remove the side-chain protecting groups. rsc.org In the Fmoc/t-Bu strategy, this is typically achieved simultaneously using a cleavage cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA). csic.esthermofisher.com

To prevent side reactions with sensitive amino acid residues like histidine and tryptophan, scavengers are added to the cleavage cocktail. thermofisher.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and phenol. thermofisher.comresearchgate.net For instance, a common cocktail is a mixture of TFA, TIS, and water. researchgate.net After cleavage, the crude peptide is typically precipitated with a cold ether, such as diethyl ether or methyl tert-butyl ether, to separate it from the dissolved protecting group fragments and scavengers. rsc.org

Solution-Phase Peptide Synthesis Strategies for Tripeptide Fragment Condensation

While SPPS is dominant, solution-phase peptide synthesis remains a valuable strategy, particularly for the large-scale synthesis of peptides and for the condensation of peptide fragments. researchgate.netnih.gov In this approach, the protected amino acids or peptide fragments are reacted in solution, and the product is isolated and purified after each step. ekb.eg

For a tripeptide like this compound, a convergent synthesis approach can be employed where protected dipeptides are coupled to a protected amino acid. acs.org For example, a protected His-Val dipeptide could be synthesized and then coupled to a protected proline. This method allows for the purification of intermediates, potentially leading to a purer final product. researchgate.net The same types of protecting groups and coupling reagents used in SPPS are generally applicable to solution-phase synthesis. researchgate.netekb.eg

Design and Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is crucial for structure-activity relationship (SAR) studies, aiming to enhance biological activity, stability, or other properties. nih.govresearchgate.net These modifications often involve targeted changes to the amino acid sequence or the introduction of non-natural amino acids. sigmaaldrich.com

Site-Specific Amino Acid Substitutions and Modifications

Modifications can also be made to the amino acid side chains. For instance, the imidazole ring of histidine can be modified, or the entire residue can be replaced with another aromatic or heterocyclic amino acid to explore the importance of its electronic and steric properties. researchgate.netrsc.org The synthesis of these analogues generally follows the standard SPPS or solution-phase protocols, utilizing the appropriately modified or substituted amino acid building blocks. nih.govnih.gov Butelase 1, a peptide ligase, recognizes the Asn/Asp-His-Val sequence and can be used for site-specific N-terminal labeling of proteins, although it shows a preference for certain amino acids at the second position of the target. nih.gov

Strategies for Incorporating Non-Standard or Modified Amino Acids

The introduction of non-standard or modified amino acids into a peptide sequence like this compound is a key strategy for developing analogues with improved pharmacological or physicochemical properties. asm.org These modifications can enhance proteolytic stability, modulate receptor binding, or impose specific conformational constraints. mdpi.comcore.ac.uk Common strategies include the substitution of L-amino acids with their D-enantiomers, which confers resistance to enzymatic degradation, or the incorporation of residues with altered side chains or backbones. mdpi.comabyntek.com

Several classes of non-standard amino acids can be incorporated:

D-Amino Acids: Replacing a standard L-amino acid with its D-enantiomer is a widely used method to increase a peptide's half-life by making it resistant to proteases. mdpi.com

N-Alkyl Amino Acids: Modifying the peptide backbone by alkylating the amide nitrogen can improve stability and cell permeability. asm.org

α,α-Disubstituted Amino Acids: Residues like α-aminoisobutyric acid (Aib) can be used to induce specific secondary structures, such as helices. researchgate.net

β- and γ-Amino Acids: The incorporation of amino acids with the amino group on the β- or γ-carbon of the backbone can create peptidomimetics with unique folding patterns and enhanced stability. byu.edu

Chemically Modified Side Chains: Functional groups on amino acid side chains can be altered. For example, fluorinated amino acids can be introduced to enhance binding affinity and stability. beilstein-journals.org Other modifications include phosphorylation, glycosylation, and acetylation, which are often crucial for protein function. abyntek.comlibretexts.org

Peptide Bond Isosteres: The amide bond itself can be replaced with a non-hydrolyzable mimic, such as a thioether bond [CH2S] or a sulfoxide (B87167) [CH2SO], to create analogues with significantly increased stability toward peptidases. nih.gov

The synthesis of peptides containing these modifications typically utilizes solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS), where the non-standard amino acid is introduced as a protected building block during the stepwise chain elongation. core.ac.ukformulationbio.com For instance, to create an analogue of this compound with a D-valine at the C-terminus, the synthesis would proceed using Fmoc-D-Val-OH in the final coupling step instead of its L-counterpart.

Table 1: Strategies for Incorporating Modified Amino Acids into Peptide Analogues

| Modification Strategy | Example of Modified Residue | Potential Effect on Peptide | Relevant Synthetic Method | Citation |

| Stereochemical Modification | D-Valine | Increased resistance to proteolysis | SPPS/LPPS with D-amino acid building blocks | mdpi.com |

| Backbone Modification | N-methyl-Histidine | Improved stability, altered conformation | SPPS/LPPS with N-alkylated amino acids | asm.org |

| Side Chain Modification | Fluorinated Proline | Enhanced binding affinity and stability | Synthesis of fluorinated building blocks followed by SPPS | beilstein-journals.org |

| Conformational Constraint | α-Aminoisobutyric acid (Aib) | Induction of helical secondary structure | SPPS using Aib building blocks | researchgate.net |

| Peptide Bond Replacement | Leu-ψ[CH2S]-Val | Resistance to cleavage by peptidases | Synthesis of pseudodipeptide unit, followed by solution or solid-phase condensation | nih.gov |

| Post-Translational Modification | Phosphorylated Histidine | Altered biological activity and cell signaling | SPPS with pre-phosphorylated amino acids | abyntek.comcreative-peptides.com |

Advanced Synthesis Techniques for Polypeptide Formation from Tripeptide Units

The construction of large polypeptides or proteins with repeating sequences can be inefficient using traditional stepwise solid-phase peptide synthesis (SPPS) due to diminishing yields at each coupling step. nih.gov A more efficient alternative is a convergent or fragment condensation approach, where protected peptide fragments—such as a tripeptide unit derived from this compound—are synthesized and purified separately before being linked together. nih.govnih.gov

Convergent Solid-Phase Peptide Synthesis (SPPS): This powerful strategy involves the repetitive coupling of a protected peptide segment to a growing chain on a solid support. csic.esnih.gov For a polypeptide composed of repeating Pro-His-Val units, the core building block would be the protected tripeptide, for example, Fmoc-Pro-His(Trt)-Val-OH.

The process generally follows these steps:

Synthesis of the Protected Tripeptide: The protected fragment Fmoc-Pro-His(Trt)-Val-OH is first synthesized, often using SPPS on a highly acid-labile resin. csic.esacs.org This allows the protected peptide to be cleaved from the resin while keeping the side-chain protecting groups (like the Trityl group on Histidine) and the N-terminal Fmoc group intact. nih.govacs.org

Purification of the Fragment: The cleaved, protected tripeptide is purified to ensure that only the correct sequence is used in the subsequent fragment condensation steps. nih.gov

Liquid-Phase Fragment Condensation: For large-scale production, liquid-phase peptide synthesis (LPPS) offers advantages. formulationbio.comcreative-peptides.com In a liquid-phase fragment condensation approach, protected peptide fragments are coupled together in solution. nih.gov This method avoids the limitations of solid supports and can be scaled up more readily. creative-peptides.com Continuous-flow liquid-phase synthesis is an emerging technology that automates the coupling and purification steps, offering enhanced efficiency for producing peptides like di- and tripeptides. peptidream.comrsc.orgwhiterose.ac.uk These short peptides can then serve as building blocks for larger molecules through subsequent fragment condensation. whiterose.ac.uk

Table 2: Comparison of Advanced Polypeptide Synthesis Techniques

| Technique | Description | Advantages | Disadvantages |

| Convergent Solid-Phase Synthesis | Protected peptide fragments (e.g., tripeptides) are synthesized and purified, then coupled sequentially on a solid support. csic.esnih.gov | High purity and yield for long or repetitive sequences; easier purification of intermediates. nih.gov | Requires careful synthesis and purification of the protected fragment; risk of epimerization during fragment coupling. |

| Liquid-Phase Fragment Condensation | Protected peptide fragments are coupled in solution, without a solid support. nih.gov | Highly scalable for industrial production; suitable for difficult sequences. formulationbio.comcreative-peptides.com | Requires purification after each coupling step; can be more time-consuming and solvent-intensive than SPPS. creative-peptides.com |

| Continuous-Flow Liquid-Phase Synthesis | Automated synthesis in a continuous flow system, often used for producing short peptide fragments for later condensation. peptidream.comrsc.org | High efficiency and speed for short peptides; improved process control and reproducibility. peptidream.comwhiterose.ac.uk | Primarily optimized for shorter sequences; building larger polypeptides still requires a subsequent fragment condensation strategy. |

| Native Chemical Ligation (NCL) | A chemoselective reaction where an unprotected peptide with a C-terminal thioester is ligated to another peptide with an N-terminal cysteine. rsc.org | Forms a native peptide bond; allows for the synthesis of very large proteins by joining purified peptide segments. | Requires a cysteine residue at the ligation site (though modifications can yield other amino acids). bitesizebio.com |

Advanced Analytical Characterization of H Pro His Val Oh

Chromatographic Purity Assessment and Isolation Techniques

The initial and most critical step in characterizing a synthesized or isolated peptide is to determine its purity and, if necessary, to isolate it from byproducts or contaminants. High-Performance Liquid Chromatography is the predominant technique for this purpose.

High-Performance Liquid Chromatography (HPLC) for Tripeptide Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of peptides like H-Pro-His-Val-OH. For purity assessment, analytical Reverse-Phase HPLC (RP-HPLC) is typically employed. The peptide is introduced into a column packed with a non-polar stationary phase (commonly C18) and eluted with a gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (like trifluoroacetic acid). The tripeptide's retention time is a characteristic property under specific conditions, and the area of its corresponding peak in the chromatogram is proportional to its concentration. Purity is determined by the relative area of the main peptide peak compared to the total area of all peaks, with purities often exceeding 95% for research-grade synthetic peptides.

For isolation, preparative HPLC is used, which involves larger columns and higher flow rates to handle larger sample quantities. helsinki.fi Fractions are collected as they elute from the column, and those corresponding to the desired peptide peak are pooled and lyophilized. researchgate.net The success of the purification is then confirmed by analytical HPLC, which should show a single, sharp peak.

Table 1: Typical RP-HPLC Parameters for Tripeptide Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18, 3-5 µm particle size | Stationary phase for hydrophobic interaction-based separation. |

| Mobile Phase A | 0.1% TFA in Water | Aqueous solvent, TFA acts as an ion-pairing agent to improve peak shape. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent to elute the peptide from the column. |

| Gradient | Linear gradient, e.g., 5% to 50% B over 30 min | Gradually increases solvent strength to elute compounds with different hydrophobicities. unina.it |

| Flow Rate | 0.5-1.0 mL/min (Analytical) | Controls the speed of the separation. |

| Detection | UV Absorbance at 214/280 nm | 214 nm for peptide bonds, 280 nm for aromatic residues like Histidine. |

| Temperature | 25-40 °C | Affects retention times and peak resolution. |

Spectrometric Techniques for Molecular and Atomistic Structure Elucidation

Once purity is established, spectrometric methods are used to confirm the molecular weight and amino acid sequence (primary structure) and to investigate the three-dimensional arrangement of the atoms (tertiary structure).

Mass Spectrometry (MS) for Sequence Verification and Identification

Mass spectrometry (MS) is a powerful technique for unequivocally verifying the molecular weight and sequence of this compound. Typically, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) is used to generate gas-phase peptide ions. A full scan MS analysis provides the mass-to-charge ratio (m/z) of the intact peptide, which can be used to confirm its molecular weight (calculated monoisotopic mass: 352.1957 g/mol ).

To verify the amino acid sequence, tandem mass spectrometry (MS/MS) is performed. unina.it In this process, the parent ion corresponding to the tripeptide is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). unina.it The peptide bonds break in predictable ways, primarily generating b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The resulting fragment ions are analyzed to create a fragmentation spectrum. By identifying the mass differences between consecutive b- or y-ions, the amino acid sequence can be definitively confirmed. For instance, the mass difference between the y2- and y1-ions would correspond to the mass of the histidine residue.

Table 2: Calculated m/z of Expected Fragment Ions for [M+H]⁺ of this compound

| Ion Type | Sequence | Calculated Monoisotopic m/z |

|---|---|---|

| b-ions | ||

| b1 | Pro | 98.0604 |

| b2 | Pro-His | 235.1193 |

| y-ions | ||

| y1 | Val | 118.0863 |

| y2 | His-Val | 255.1452 |

Note: Values are for the singly charged [M+H]⁺ ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed three-dimensional structure and dynamics of peptides in solution. google.comuni-regensburg.de A suite of 1D and 2D NMR experiments are performed to gain insight into the conformational preferences of this compound.

One-dimensional (1D) ¹H NMR provides initial information on the types and number of protons present. For a complete structural assignment, two-dimensional (2D) experiments are necessary. google.com Correlation Spectroscopy (COSY) is used to identify protons that are coupled through bonds, helping to assign protons within each amino acid residue. Total Correlation Spectroscopy (TOCSY) extends this to reveal the entire spin system of each residue. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly crucial for conformational analysis, as it identifies protons that are close in space (typically <5 Å), regardless of whether they are bonded. These through-space correlations provide distance restraints that are used to calculate and model the peptide's three-dimensional conformation. ¹³C NMR, often assigned via heteronuclear experiments like HSQC (correlating protons to directly attached carbons) and HMBC (correlating protons to carbons over 2-3 bonds), provides further structural constraints. google.com

Table 3: NMR Experiments for Tripeptide Conformational Analysis

| Experiment | Information Provided |

|---|---|

| 1D ¹H NMR | Overview of proton chemical environments. |

| 2D COSY | Identifies scalar-coupled protons (H-C-C-H), helps assign residues. |

| 2D TOCSY | Reveals all protons within a single amino acid's spin system. |

| 2D NOESY | Detects protons close in space, providing key distance restraints for 3D structure calculation. |

| 2D HSQC | Correlates protons with their directly attached carbons (¹³C or ¹⁵N). |

| 2D HMBC | Correlates protons and carbons over 2-3 bonds, aiding in sequence confirmation and side-chain assignment. google.com |

Advanced Covalent Labeling-Mass Spectrometry for Surface Structure Analysis

The surface structure and solvent accessibility of the tripeptide this compound can be meticulously investigated using advanced covalent labeling-mass spectrometry (CL-MS) techniques. This powerful analytical approach provides insights into the three-dimensional conformation of the peptide in solution by "footprinting" the molecule. The fundamental principle involves the use of a chemical reagent that covalently attaches to solvent-exposed amino acid side chains. osu.edu Subsequent analysis by mass spectrometry identifies the modified residues, thereby mapping the peptide's surface.

The general workflow for this analysis begins with the covalent labeling of this compound in its native conformational state. This is followed by mass spectrometric analysis to determine which residues have been modified and to what extent. For a small peptide like this compound, this typically involves direct analysis of the intact labeled peptide, although in some cases, fragmentation (tandem mass spectrometry or MS/MS) is employed to confirm the site of modification. diva-portal.org

A common covalent labeling strategy that is particularly relevant for this compound is the use of diethylpyrocarbonate (DEPC). DEPC is a highly electrophilic molecule known to react with several amino acid residues, most notably the imidazole (B134444) ring of histidine. berkeley.eduntu.edu.sg Given the presence of a histidine residue in the this compound sequence, DEPC serves as an effective reagent for probing the solvent accessibility of this specific residue. The reaction results in a covalent modification that can be readily detected by a mass shift in the mass spectrum. ntu.edu.sg

The proline and valine residues in this compound are generally less reactive towards common covalent labeling reagents under physiological conditions. Proline's secondary amine is part of a rigid ring structure, making it less accessible. Valine possesses a non-reactive aliphatic side chain. This inherent difference in reactivity allows for a targeted investigation of the histidine residue's environment.

The extent of labeling on the histidine residue provides crucial information about its solvent exposure. A high degree of labeling suggests that the histidine side chain is predominantly exposed to the solvent, while a low level of modification indicates that it is buried within the peptide's structure or sterically hindered. osu.edu

Table 1: Reactivity of this compound Residues with Diethylpyrocarbonate (DEPC)

| Amino Acid Residue | Position | Primary Reactive Site | Expected Reactivity |

| Proline (Pro) | 1 | - | Low |

| Histidine (His) | 2 | Imidazole Ring | High |

| Valine (Val) | 3 | - | Low |

The analysis is performed using high-resolution mass spectrometry, which can accurately measure the mass-to-charge ratio (m/z) of the intact peptide before and after the labeling reaction. diva-portal.org The mass shift corresponding to the addition of the labeling reagent provides direct evidence of the covalent modification.

Table 2: Mass Spectrometry Data for DEPC Labeling of this compound

| Species | Theoretical Monoisotopic Mass (Da) | Observed m/z (singly charged) | Mass Shift (Da) | Interpretation |

| Unlabeled this compound | 352.1957 | 353.1965 | - | Intact Peptide |

| DEPC-labeled this compound | 424.2168 | 425.2176 | +72.0211 | Covalent modification of Histidine |

The quantitative analysis of the peak intensities for the unlabeled and labeled peptide in the mass spectrum allows for the calculation of the percentage of modification. This quantitative data is critical for understanding the conformational dynamics of the peptide. For instance, if this compound exists in an equilibrium of different conformations, the extent of labeling will reflect the proportion of conformers where the histidine residue is solvent-exposed.

Further structural detail can be obtained through tandem mass spectrometry (MS/MS). In an MS/MS experiment, the labeled peptide ion is isolated and fragmented. The resulting fragment ions are then analyzed to pinpoint the exact site of modification, confirming that the label is indeed on the histidine residue. biopharmaspec.com

Conformational Dynamics and Structural Features of H Pro His Val Oh

Preferred Conformations and Secondary Structural Elements in Solution

In aqueous solution, the conformational landscape of peptides is a dynamic equilibrium of various structures. For tripeptides containing histidine and valine, studies on analogous alanine-based tripeptides (Ala-X-Ala) have shown that both histidine and valine predominantly favor an extended β-strand conformation. pnas.org Proline, on the other hand, is known to prefer a polyproline II (PPII)-like structure. pnas.org The PPII helix is a left-handed helix that, unlike classical secondary structures such as α-helices and β-sheets, can exist in water and reflects the intrinsic propensity of a given amino acid residue. pnas.org

The presence of the proline residue in H-Pro-His-Val-OH introduces significant conformational constraints. The cyclic nature of the proline side chain, which is covalently bonded to the main chain, restricts the possible backbone dihedral angles. tandfonline.com This often leads to the formation of turns, such as β-turns, which are crucial for the folding of proteins and peptides. acs.org Specifically, the peptide bond preceding proline can exist in both cis and trans configurations, with the trans form generally being more favorable, particularly when intramolecular hydrogen bonds are present. tandfonline.commdpi.com The interplay between the β-strand propensity of histidine and valine and the turn-inducing nature of proline likely results in a complex conformational equilibrium in solution, potentially featuring a mix of extended structures and turn-like conformations. pnas.orgacs.org

| Amino Acid Residue | Predominant Conformation in Ala-X-Ala Tripeptides pnas.org | Notable Structural Influence |

|---|---|---|

| Histidine (His) | Extended β-strand | Can participate in hydrogen bonding and electrostatic interactions. acs.org |

| Proline (Pro) | Polyproline II (PPII)-like | Induces turns; restricts backbone flexibility; allows for cis/trans isomerization. pnas.orgtandfonline.com |

| Valine (Val) | Extended β-strand | Bulky, hydrophobic side chain influences packing and hydrophobic interactions. acs.org |

Analysis of Intra- and Intermolecular Interactions Influencing Tripeptide Structure

The three-dimensional structure of this compound is stabilized by a network of non-covalent interactions, both within the molecule (intramolecular) and with its surroundings (intermolecular). These interactions dictate the peptide's conformational preferences.

Intramolecular Interactions:

Hydrogen Bonds: Intramolecular hydrogen bonds are fundamental to stabilizing defined secondary structures like β-turns. acs.orgresearchgate.net In peptides containing proline, a common hydrogen bond pattern is the 10-membered ring of a β-turn, which can be formed between the carbonyl oxygen of one residue and the amide proton of a residue further down the chain. acs.org The rigid structure of the DPro-Pro motif, for instance, is known to favor β-turn-like conformations regardless of other stabilizing interactions. researchgate.net

Hydrophobic Interactions: The valine residue, with its bulky and hydrophobic isopropyl side chain, can engage in hydrophobic interactions with the proline ring. These interactions are a significant driving force for peptide folding in aqueous solutions, as they shield nonpolar surfaces from the polar solvent.

Electrostatic Interactions: The histidine residue contains an imidazole (B134444) ring that can be protonated or deprotonated depending on the pH. This allows for electrostatic interactions (attraction or repulsion) with other charged groups on the peptide or with ions in the solution. acs.org The protonation state of histidine can cause conformational changes in the peptide. nih.gov

C–H···π Interactions: These are weak hydrogen bonds where a C-H bond acts as the donor and a π-system (like the aromatic ring of histidine) acts as the acceptor. Such interactions can contribute to the stability of folded conformations, including hairpin structures. acs.org

Intermolecular Interactions:

Peptide-Solvent Interactions: The interaction with solvent molecules is a critical determinant of peptide conformation. researchgate.net In aqueous solutions, hydrogen bonding with water molecules is extensive and competes with the formation of intramolecular hydrogen bonds. researchgate.net

Peptide-Peptide Interactions: At higher concentrations, intermolecular hydrogen bonds can form between peptide molecules, leading to aggregation and the formation of larger assemblies. frontiersin.org These interactions are the basis for the self-assembly processes discussed in the next section.

| Interaction Type | Description | Relevant Residues in this compound |

|---|---|---|

| Intramolecular Hydrogen Bonds | Stabilize secondary structures like β-turns. acs.orgresearchgate.net | Potential between backbone amide and carbonyl groups. |

| Hydrophobic Interactions | Clustering of nonpolar side chains away from water. | Valine side chain and Proline ring. |

| Electrostatic Interactions | Attraction or repulsion between charged groups. acs.org | Histidine imidazole ring (pH-dependent). nih.gov |

| Intermolecular Hydrogen Bonds | Lead to self-assembly and aggregation. frontiersin.org | Backbone amides and carbonyls between peptide molecules. |

| Peptide-Solvent Interactions | Competition between intramolecular and solvent hydrogen bonds. researchgate.net | All residues interacting with solvent molecules. |

Self-Assembly Tendencies and Nanostructure Formation of Related Peptides

Short peptides, including tripeptides, can self-assemble into well-ordered nanostructures. frontiersin.orgnih.gov This process is driven by a combination of non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. frontiersin.orgcore.ac.uk While specific studies on the self-assembly of this compound are not prevalent, the behavior of its constituent amino acids and similar peptides provides strong indications of its potential.

Role of Amino Acids: Histidine, proline, and valine are among the fifteen amino acids that have been observed to self-assemble on their own. researchgate.neteurekaselect.com Peptides containing valine have been shown to form nanotubes and nanovesicles. nih.gov Proline, while often considered a disruptor of β-sheet structures, can also favor the self-assembly into twisted nanofibers and other unique structures. rsc.org Histidine-rich peptides can be designed to self-assemble on surfaces, creating functional nanoscaffolds. acs.org

Driving Forces: The self-assembly of peptides is a thermodynamically driven process that results in a more stable, lower-energy state. frontiersin.org Hydrophobic interactions are a major driving force, leading to the formation of structures that sequester hydrophobic residues like valine away from water. frontiersin.org Intermolecular hydrogen bonding between peptide backbones leads to the formation of extended networks, often in the form of β-sheets, which then assemble into larger structures like fibrils or tapes. core.ac.uk

Resulting Nanostructures: The specific type of nanostructure formed (e.g., nanofibers, nanotubes, vesicles) depends on the balance of interactions and the peptide sequence. nih.govnih.gov For instance, peptides with alternating hydrophobic and hydrophilic residues often form β-sheets that stack into nanofibers. rsc.org The inclusion of proline can introduce kinks or turns, potentially leading to more complex, curved, or twisted morphologies. rsc.org Given the components of this compound, it is plausible that it could self-assemble into various nanostructures, with the specific morphology being sensitive to conditions like pH (affecting histidine's charge) and concentration.

Influence of Solvent Environment on Tripeptide Conformational Preferences

The solvent environment plays a pivotal role in modulating the conformational profile of a peptide. researchgate.net The balance between intramolecular interactions within the peptide and intermolecular interactions with the solvent determines the predominant conformations observed in solution. researchgate.net

Studies on various peptides have demonstrated that a change in solvent can lead to significant shifts in conformational equilibria. rsc.orgnih.gov

Polar Protic Solvents (e.g., Water, Methanol): In water, strong hydrogen bonding with the solvent can disrupt intramolecular hydrogen bonds, often leading to a more flexible or disordered state where multiple conformations coexist. researchgate.netrsc.org For some peptides, water can favor polyproline II (PPII) conformations. pnas.org Methanol, while also polar, may have different effects; for instance, it has been shown to decrease the propensity for PPII structures in some cases. researchgate.net

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (B87167) - DMSO): DMSO is a strong hydrogen bond acceptor. In a peptide containing both hydrogen bond donor and acceptor sites, moving it from a less interactive solvent like chloroform (B151607) to DMSO can disrupt intramolecular hydrogen bonds, leading to a more extended conformation. rsc.org However, in some cyclic peptides, the backbone conformation has been observed to remain relatively unchanged between DMSO and water, while the side-chain orientations differ significantly. nih.gov

Nonpolar/Weakly Polar Solvents (e.g., Chloroform): In weakly interacting solvents like chloroform, intramolecular hydrogen bonds are more favored as there is less competition from the solvent. rsc.org This often leads to more compact, folded structures such as those containing β-turns or helical elements. researchgate.netrsc.org

For this compound, one would expect a dynamic interplay of these effects. In water, the peptide is likely to be highly dynamic, with significant populations of both extended and turn-like structures. researchgate.netrsc.org In a solvent like DMSO, the strong hydrogen bonding capacity of the solvent might disrupt weaker intramolecular interactions. rsc.org Conversely, in a less polar environment, the formation of a stable, intramolecularly hydrogen-bonded β-turn involving the proline residue would be more probable. The specific conformational preferences are a direct result of the energetic balance between stabilizing intramolecular forces and the interactions with the surrounding solvent molecules. researchgate.net

Substrate Recognition and Catalytic Activity of Tripeptides with Purified Enzymes

The enzymatic processing of small peptides is a fundamental aspect of cellular metabolism and signaling. The unique structure of this compound, particularly the N-terminal proline, suggests it can be a substrate for specific peptidases and may also possess catalytic properties.

H-Pro-Val-OH as a Substrate for Fibroblast Enzymes and Prolinase

Research on the dipeptide H-Pro-Val-OH indicates that it can serve as a substrate for enzymes present in fibroblasts and for prolinase. researchgate.netmedchemexpress.com Fibroblast activation protein (FAP) is a serine protease expressed by activated fibroblasts that exhibits both dipeptidyl peptidase and endopeptidase activity, with a preference for cleaving after proline residues. nih.govencyclopedia.pubfrontiersin.org Prolinases are specific exopeptidases that cleave dipeptides with a C-terminal proline, however, some proline-specific peptidases can hydrolyze proline-containing peptides at different positions. researchgate.netnih.gov

Given that H-Pro-Val-OH is a known substrate, it is highly probable that the larger tripeptide this compound would also be recognized and potentially cleaved by fibroblast enzymes like FAP. The cleavage would likely occur at the Pro-His bond, releasing histidine and a dipeptide. Similarly, while prolinase traditionally acts on dipeptides, the broader family of proline-specific peptidases includes enzymes that can process longer peptides. nih.gov

No direct experimental data is available for this compound. The following table is based on the known activity of related peptides.

Table 1: Predicted Substrate Activity of this compound| Enzyme | Predicted Activity | Likely Cleavage Site | Basis of Prediction |

|---|---|---|---|

| Fibroblast Activation Protein (FAP) | Substrate | Pro-His | Known substrate H-Pro-Val-OH and FAP's preference for Proline at P1 position. researchgate.netmedchemexpress.comnih.gov |

| Prolinase/Proline Peptidases | Potential Substrate | Pro-His | Broad specificity of some proline peptidases for proline-containing peptides. researchgate.netnih.gov |

Substrate Profiling with Carboxypeptidase P

Carboxypeptidase P is a metallo-carboxypeptidase that removes C-terminal amino acids from peptides and proteins. Its substrate specificity can be influenced by the nature of the C-terminal residue and adjacent amino acids. While direct substrate profiling of this compound with carboxypeptidase P is not documented, studies on other carboxypeptidases provide insights. For instance, some carboxypeptidases show a preference for hydrophobic or basic residues at the C-terminus. scialert.netnih.gov The C-terminal valine of this compound is a hydrophobic amino acid, suggesting it could be a substrate for carboxypeptidases with such a preference.

Multiplex substrate profiling using peptide libraries is a common method to determine the specificity of proteases. nih.gov Such studies on various carboxypeptidases have revealed preferences for different amino acids at the P1' position (the C-terminal residue). For example, some carboxypeptidases favor substrates with C-terminal Arg or Lys, while others prefer hydrophobic residues. nih.govustc.edu.cn Without direct experimental data, the efficiency of this compound as a substrate for Carboxypeptidase P remains speculative but plausible based on its C-terminal hydrophobic residue.

Catalytic Role in Organic Reactions (e.g., Michael Addition)

Proline and proline-containing peptides are well-established organocatalysts for various asymmetric organic reactions, including the Michael addition. mdpi.comacs.organgelfire.comtudublin.ie The catalytic activity stems from the ability of the secondary amine of proline to form an enamine intermediate with a carbonyl compound, which then attacks a Michael acceptor.

The dipeptide H-Pro-Val-OH has been shown to catalyze the Michael addition of acetone (B3395972) to trans-β-nitrostyrene. researchgate.netmedchemexpress.com Similarly, other proline-containing tripeptides have been successfully employed as catalysts in the asymmetric Michael addition of aldehydes and ketones to nitroalkenes. mdpi.comacs.org The presence of the N-terminal proline in this compound strongly suggests that it could also function as a catalyst in such reactions. The adjacent histidine and valine residues could influence the stereoselectivity and efficiency of the catalysis through steric and electronic effects.

The following table presents data on the catalytic activity of a related proline-containing peptide in a Michael addition reaction.

Table 2: Catalytic Activity of H-Pro-Phe-OH in Michael Addition| Reaction | Catalyst | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|

| Michael addition of acetone to trans-β-nitrostyrene | H-Pro-Phe-OH | High | Moderate to high | smolecule.com |

Non-Covalent Binding Mechanisms with Biological Macromolecules

The interaction of peptides with larger biological molecules like proteins is governed by a combination of non-covalent forces. The specific amino acid sequence of this compound dictates its potential for forming these interactions.

Hydrogen Bonding in Tripeptide-Target Interactions

Hydrogen bonds are crucial for the specific recognition and binding of peptides to their targets. callutheran.eduraineslab.com The peptide backbone of this compound contains amide groups that can act as both hydrogen bond donors (N-H) and acceptors (C=O). pnas.orgnih.gov The side chains of histidine and the terminal carboxyl and amino groups also provide additional sites for hydrogen bonding.

The imidazole ring of histidine is particularly versatile, as it can act as both a hydrogen bond donor and acceptor, and its protonation state is pH-dependent. nih.gov This allows for pH-sensitive interactions with target molecules. The proline residue, due to its cyclic structure, restricts the conformational flexibility of the peptide backbone, which can pre-organize the peptide for optimal hydrogen bonding with a receptor. uobaghdad.edu.iq

Hydrophobic and Van der Waals Interactions in Peptide Recognition

Hydrophobic interactions are a major driving force in peptide-protein binding, where nonpolar side chains are sequestered from the aqueous environment. nih.govlu.se The valine residue in this compound has a bulky, hydrophobic side chain that can participate in such interactions, fitting into hydrophobic pockets on a target protein. wisc.eduisnff-jfb.com The proline residue also contributes to the hydrophobic character of the peptide. wisc.edu

Table 3: Potential Non-Covalent Interactions of this compound Residues| Residue | Potential Hydrogen Bonding | Potential Hydrophobic/Van der Waals Interactions |

|---|---|---|

| Proline (Pro) | Backbone C=O | Pyrrolidine ring |

| Histidine (His) | Imidazole ring (donor/acceptor), Backbone N-H and C=O | Imidazole ring (stacking) |

| Valine (Val) | Backbone N-H and C=O | Isopropyl side chain |

Enzymatic Inhibition Profiling in vitro

The ability of peptides to inhibit specific enzymes is a cornerstone of their therapeutic potential. The sequence Pro-His-Val and related structures have been investigated for their capacity to modulate key enzymes in physiological pathways.

Renin Inhibition by Related His-Pro-Val Containing Peptides

Renin is a critical aspartyl protease that catalyzes the rate-limiting step in the renin-angiotensin system (RAS), converting angiotensinogen (B3276523) to angiotensin I. Inhibition of this enzyme is a key strategy for managing hypertension. While direct studies on this compound are limited, research on related peptide sequences provides insight into potential inhibitory activity.

The amino acid sequence around the renin cleavage site in angiotensinogen often includes histidine and proline residues. nih.gov For instance, the octapeptide segment His-Pro-Phe-His-Leu-Leu-Val-Tyr from angiotensinogen has been a template for designing competitive renin inhibitors. nih.govahajournals.org Analogues of this sequence have demonstrated inhibitory constants in the micromolar range against human renin. nih.gov

One such inhibitor, the renin inhibitor peptide (RIP) with the sequence Pro-His-Pro-Phe-His-Phe-Phe-Val-Tyr-Lys, which is based on the hog angiotensinogen sequence, was found to inhibit human renin at micromolar concentrations. ahajournals.org Another study synthesized analogues of the 5-14 portion of angiotensinogen, where H-Pro-His-Pro-Phe-His-(1b)-Ile-His-Lys-OH showed a potent IC₅₀ value of 7.5 x 10⁻⁸ M for human plasma renin. nih.gov The His-Pro-Phe motif is considered a significant determinant for renin specificity. These findings underscore that peptides containing Pro-His and Val in their sequence can be potent and specific renin inhibitors, a property that may extend to this compound. nih.govahajournals.org

Angiotensin I Converting Enzyme (ACE) Inhibition Studies of Val-Pro-Pro Peptides

Angiotensin I-converting enzyme (ACE) is a zinc-containing metalloprotein that converts angiotensin I to the potent vasoconstrictor angiotensin II. frontiersin.org Peptides containing the Val-Pro-Pro (VPP) sequence are among the most studied natural ACE inhibitors. farmaciajournal.com VPP, often derived from milk proteins, has demonstrated significant ACE inhibitory activity in vitro. medchemexpress.commedchemexpress.com

The inhibitory potency of VPP and related peptides is typically measured by their half-maximal inhibitory concentration (IC₅₀). Studies have consistently reported low micromolar IC₅₀ values for VPP against ACE. The presence of a proline residue at the C-terminus is known to significantly enhance the binding of the inhibitor to the ACE active site. farmaciajournal.commdpi.com

Table 1: In vitro ACE Inhibition by Val-Pro-Pro and Related Peptides

| Peptide | IC₅₀ Value | Source/Context | Reference |

|---|---|---|---|

| H-Val-Pro-Pro-OH | 9 µM | Milk-derived peptide | medchemexpress.commedchemexpress.comacs.orgselleckchem.com |

| H-Val-Pro-Pro-OH | ~26 µM | Synthetic peptide derivative | frontiersin.org |

| CF₃-COOH-Val-Pro-Pro-Pro | ~0.51 mM | Synthetic peptide derivative | frontiersin.org |

This table is interactive. Click on the headers to sort.

The data indicates that the tripeptide Val-Pro-Pro is a potent ACE inhibitor. Its structural characteristics, particularly the proline residues, are crucial for its inhibitory function. farmaciajournal.com

Dipeptidyl Peptidase IV (DPP-IV) Interaction Analysis

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that cleaves dipeptides from the N-terminus of peptides, particularly those with a proline or alanine (B10760859) residue in the penultimate position. acs.org Inhibition of DPP-IV is a therapeutic strategy for type 2 diabetes as it prolongs the action of incretin (B1656795) hormones like GLP-1. acs.orgbiodragon.cn

Peptides are extensively studied as DPP-IV inhibitors. The most potent inhibitors are often tripeptides with the structure Xaa-Pro-Xaa. frontiersin.org For example, Ile-Pro-Ile is one of the most potent DPP-IV inhibitory peptides identified, with an IC₅₀ value of 3.5 µM. frontiersin.org While specific data for this compound is not available, the structural features of DPP-IV inhibitors suggest that peptides with a proline at the second position are preferred. Molecular docking studies show that peptides interact with the active site of DPP-IV, with the N-terminal residue playing a key role. acs.orgfrontiersin.org

A study on peptides from Tartary buckwheat protein identified a novel DPP-IV inhibitory peptide, Leu-His-Ile-Val-Gly-Pro-Asp-Lys (LHIVGPDK), which contains both His and Val residues. biodragon.cnnih.gov This peptide exhibited a mixed-type inhibitory effect with an IC₅₀ value of 1.61 mM, and molecular docking confirmed its stable binding to the DPP-IV active site primarily through hydrogen bonds. biodragon.cnnih.gov This suggests that peptides containing histidine and valine within a proline-containing sequence can interact with and inhibit DPP-IV.

Modulation of Cellular Biochemical Pathways in vitro (excluding human clinical data)

Peptides can influence various cellular signaling pathways, leading to diverse biological effects. In vitro studies using various cell models have demonstrated that peptides can modulate pathways related to cell survival, inflammation, and oxidative stress.

For instance, extracellular hemoglobin and its degradation products can modulate cellular functions and signaling. nih.gov Hemoglobin has been shown to induce the upregulation and nuclear translocation of the transcription factor Nrf2 in astrocytes, leading to the expression of heme oxygenase-1 (HO-1), which helps reduce reactive oxygen species (ROS) accumulation and apoptosis. nih.gov However, other studies on faba bean-derived antioxidant peptides found that their free radical scavenging ability did not necessarily correlate with the modulation of the Nrf2-ARE signaling pathway in cell-based assays. acs.org

In another context, a synthetic decapeptide (H-Val-Lys-Lys-Pro-Gly-Ser-Ser-Val-Lys-Val-OH) was found to exert immunosuppressive effects by binding to ACTH receptors on mouse thymocytes and macrophages, activating adenylate cyclase, and increasing intracellular cAMP levels. nih.gov This interaction led to the inhibition of thymocyte blast transformation and reduced macrophage motility and bactericidal activity. nih.gov

Furthermore, the modification of peptides, such as prolyl 3-hydroxylation in type IV collagen, is crucial for preventing aberrant cellular interactions. This specific hydroxylation prevents the binding of collagen to the platelet-specific glycoprotein (B1211001) VI (GPVI), thereby avoiding platelet aggregation. pnas.org This highlights how a specific post-translational modification on a peptide sequence can directly dictate its interaction with cellular receptors and modulate a critical physiological pathway.

Peptide-Mineral Complex Formation and Chelation Activity in vitro

Peptides derived from food proteins are recognized as promising ligands for chelating essential minerals like iron, zinc, and calcium, potentially improving their bioavailability. mdpi.comital.sp.gov.br The ability of a peptide to chelate minerals is highly dependent on its amino acid composition and sequence.

The terminal carboxyl and amino groups, as well as the side chains of specific amino acid residues, are the primary sites for metal binding. mdpi.com Amino acids with hydrophilic side chains containing oxygen, nitrogen, or sulfur atoms, such as Aspartic acid (Asp), Glutamic acid (Glu), Histidine (His), Cysteine (Cys), and Serine (Ser), are particularly effective at chelating metal ions. mdpi.com

Role of Prolyl Hydroxylation in Molecular Interactions of Collagens (General Peptide Context)

Collagens, the most abundant proteins in mammals, undergo critical post-translational modifications, including the hydroxylation of proline residues. nih.gov This modification, catalyzed by prolyl hydroxylases, is essential for the structure and function of collagen. oulu.firsc.org

There are two main types of prolyl hydroxylation: 4-hydroxylation, which forms 4-hydroxyproline (B1632879) (4-Hyp), and 3-hydroxylation, which forms 3-hydroxyproline (B1217163) (3-Hyp). oulu.fi Prolyl 4-hydroxylation is critical for the stability of the collagen triple helix at physiological temperatures. oulu.fi The melting temperature of the triple helix is directly proportional to its 4-Hyp content. oulu.fi

Beyond stability, prolyl hydroxylation plays a direct role in the molecular interactions of collagens. oulu.firsc.org Hydroxylated proline residues are involved in collagen fibril formation and regulate the flexibility of collagen molecules. oulu.fi This makes functional sites available for interactions with other proteins, including cell surface receptors like integrins and discoidin domain receptors (DDRs). oulu.fi For example, prolyl 3-hydroxylation of type IV collagen is essential to prevent an abnormal interaction with the platelet receptor GPVI, which would otherwise trigger platelet aggregation. pnas.org Similarly, molecular dynamics studies have shown that increasing the degree of prolyl hydroxylation in collagen type II enhances its binding affinity for hyaluronan. This demonstrates that the hydroxylation state of proline residues within a peptide sequence is a key determinant of its biological interactions.

Table of Compounds

Receptor Binding Profiling of H Pro His Val Oh in Vitro

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a fundamental tool in pharmacology for quantifying the interaction between a ligand and a receptor. giffordbioscience.comnih.gov These highly sensitive and robust assays utilize a radioactively labeled form of a ligand (a radioligand) to measure its binding to receptors in native or recombinant cell membranes or tissues. giffordbioscience.com There are three main types of radioligand binding experiments: saturation, competitive (or inhibition), and kinetic assays. nih.gov

Exploration of Potential Receptor Targets and Ligand Selectivity

To understand the potential physiological role of H-Pro-His-Val-OH, it would be screened against a panel of known receptors. This is crucial for identifying its primary molecular target(s) and assessing its selectivity. High-throughput screening using radioligand binding assays against a broad range of G-protein coupled receptors (GPCRs), ion channels, and other potential targets is a common approach. peptide.co.jp

The selectivity of a ligand refers to its ability to bind preferentially to one type of receptor over others. A highly selective ligand is desirable as it is likely to have a more specific biological effect and fewer off-target side effects. The affinity (Ki) values obtained from competitive binding assays for various receptors would be compared to determine the selectivity profile of this compound. For instance, a compound with a significantly lower Ki for one receptor compared to others in the panel would be considered selective for that receptor. nih.gov

Mechanistic Insights into Receptor-Tripeptide Recognition

Understanding how a tripeptide like this compound interacts with its receptor at a molecular level provides crucial insights for the rational design of more potent and selective analogs. dovepress.com This involves identifying the specific amino acid residues in both the peptide and the receptor that are critical for binding.

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for this purpose. researchgate.netmdpi.com Molecular docking predicts the preferred orientation of the ligand when bound to the receptor, while MD simulations can provide insights into the dynamic nature of the interaction. mdpi.com

Experimental techniques like site-directed mutagenesis can be used to validate the predictions from computational models. nih.gov By systematically replacing amino acids in the receptor's binding pocket and observing the effect on ligand binding affinity, the key residues involved in the interaction can be identified. nih.gov The structural features of the tripeptide itself, such as the constrained ring of Proline, the potential for hydrogen bonding and charge interactions from Histidine, and the hydrophobicity of Valine, would all contribute to the recognition and binding process. mdpi.comnih.gov

Structure Activity Relationship Sar Studies of H Pro His Val Oh Analogues

Impact of Amino Acid Substitutions on Biological Function

The biological activity of a peptide is profoundly influenced by its amino acid sequence. quora.com Altering even a single amino acid in the H-Pro-His-Val-OH sequence can lead to significant changes in function, ranging from enhanced potency to complete inactivation. quora.comcollegeboard.org SAR studies focus on both conservative substitutions (replacing an amino acid with one of similar properties) and radical substitutions (using an amino acid with different properties) to probe the importance of each residue. wikipedia.org

For many bioactive peptides, substitutions at the C-terminus and N-terminus are critical. For instance, in studies of Angiotensin I-Converting Enzyme (ACE) inhibitory peptides, hydrophobic amino acids are often preferred at the N-terminus, while positively charged residues may be favored at the middle position. genscript.com The specific contributions of Proline, Histidine, and Valine are detailed further in section 7.5, but initial substitution scans are crucial for identifying which positions are tolerant to modification and which are essential for maintaining the peptide's active conformation and interaction with its biological target. nih.govtandfonline.com

The following table summarizes findings on how substitutions for key residues in tripeptides can affect biological activity, drawing parallels to potential modifications of this compound.

| Original Residue | Position | Type of Substitution | General Impact on Activity | Reference |

| Proline | N-Terminus | Alanine (B10760859) | Often leads to reduced activity, indicating the ring structure is important for conformation. | plos.org |

| Histidine | Middle | Alanine | Can significantly decrease activity, suggesting the imidazole (B134444) ring is key for interaction. | mdpi.com |

| Valine | C-Terminus | Leucine (conservative) | May retain or slightly alter activity, as both are hydrophobic. | nih.gov |

| Valine | C-Terminus | Aspartic Acid (radical) | Often results in a significant loss of activity due to the introduction of a negative charge. | wikipedia.org |

Influence of Terminal Modifications (N- and C-termini) on Peptide Activity

Modifications at the N- (amino) and C- (carboxyl) termini of peptides are a common strategy to enhance their therapeutic potential by increasing stability and altering activity. sigmaaldrich.com

N-Terminal Modifications:

Acetylation: The addition of an acetyl group to the N-terminus removes the positive charge of the free amine. sigmaaldrich.com This modification can mimic the structure of native proteins and has been shown to increase peptide stability by protecting against degradation by aminopeptidases. sigmaaldrich.com In some peptide families, N-terminal acetylation enhances biological potency. nih.govtandfonline.com For example, in studies of the Lys-Pro-Val sequence, an acetylated form showed increased duration of action. google.com

C-Terminal Modifications:

Amidation: Replacing the C-terminal carboxyl group with an amide group neutralizes the negative charge and is a widely used method to protect peptides from degradation by carboxypeptidases. tandfonline.com This modification is common in naturally occurring regulatory peptides and often leads to increased biological activity and stability. tandfonline.com

The table below illustrates the effects of common terminal modifications.

| Modification | Terminus | Chemical Change | General Effect on Peptide Activity | References |

| Acetylation | N-terminus | Neutralizes positive charge | Increases stability, may enhance potency | nih.govsigmaaldrich.comtandfonline.comgoogle.com |

| Amidation | C-terminus | Neutralizes negative charge | Increases stability against proteolysis, often enhances activity | tandfonline.com |

Stereochemical Effects on Tripeptide Activity (L- vs. D-amino acids)

The stereochemistry of amino acids is a critical determinant of a peptide's three-dimensional structure and, consequently, its biological activity. studysmarter.co.ukbiopharmaspec.com Proteins in mammals are composed almost exclusively of L-amino acids. biopharmaspec.commasterorganicchemistry.com The introduction of their non-natural mirror images, D-amino acids, can have profound effects.

Simply replacing all L-amino acids in a peptide with their D-enantiomers typically results in a loss of function because the side-chain orientations are completely altered, preventing proper binding to chiral biological targets like receptors or enzymes. pnas.org However, the strategic substitution of one or more L-amino acids with D-amino acids can be a powerful tool in peptide design.

Key effects of D-amino acid incorporation include:

Enhanced Stability: D-amino acids are not recognized by most proteases, which are stereospecific for L-amino acids. This makes peptides containing D-residues significantly more resistant to enzymatic degradation, increasing their half-life. biopharmaspec.comnih.govmdpi.com

Altered Conformation: Introducing a D-amino acid can disrupt or stabilize secondary structures like α-helices or β-sheets, which can alter the peptide's binding affinity and specificity. nih.govunits.it

Modified Activity: Depending on the position, a D-amino acid can either increase or decrease biological potency. In some cases, a D-residue is essential for receptor recognition. nih.gov For example, substituting an L-amino acid with a D-isomer in endomorphin analogues led to significant changes in receptor binding and analgesic activity. sciengine.com

Studies on various peptides have shown that the biological effects are highly sequence- and position-dependent. nih.gov For instance, replacing L-Pro with D-Pro in some analogues has been shown to result in more potent biological activity, possibly due to inducing a more favorable conformation for receptor binding. sciengine.com

Correlation between Tripeptide Hydrophobicity and Biochemical Activity

Hydrophobicity is a key physicochemical property that governs peptide folding, stability, and interaction with biological targets. isnff-jfb.com In SAR studies, the hydrophobicity of this compound analogues is often modulated by substituting amino acids with others that have more or less hydrophobic side chains.

Research on various bioactive peptides, particularly ACE inhibitors, has established clear correlations:

N-Terminal Hydrophobicity: The presence of hydrophobic amino acids, such as Valine or Leucine, at the N-terminus is often associated with higher activity. isnff-jfb.comscielo.br

C-Terminal Hydrophobicity: Potent ACE inhibitory activity is frequently linked to the presence of hydrophobic residues at the C-terminus. genscript.comnih.govnih.gov

The following table provides examples of how amino acid substitutions can modify the hydrophobicity and resulting activity of a tripeptide.

| Substitution in Pro-His-Val | Change in Hydrophobicity | Potential Effect on Activity | Reference |

| Replace Val with Trp | Increase | May increase activity due to stronger hydrophobic interactions at the binding site. | nih.gov |

| Replace Val with Ala | Decrease | May decrease activity if a bulky hydrophobic group is required for optimal binding. | acs.org |

| Replace Pro with Phe | Increase | Could alter conformation and increase hydrophobic character, with variable effects on function. | isnff-jfb.com |

Quantitative structure-activity relationship (QSAR) models often confirm that hydrophobicity is a critical parameter, showing that lower hydrophobicity can sometimes lead to stronger activity, depending on the specific biological target. cnif.cn

Role of Specific Residues (Proline, Histidine, Valine) in Mediating Activity Profiles

Proline (Pro): The rigid, cyclic structure of proline is unique among the proteinogenic amino acids. libretexts.org Its presence introduces a "kink" in the peptide backbone, restricting conformational flexibility. libretexts.org This conformational rigidity is often crucial for orienting the other residues correctly for binding to a biological target. plos.org In many bioactive peptides, proline is essential for maintaining the proper secondary structure required for activity, and its replacement with a more flexible amino acid like alanine often leads to a significant loss of function. plos.org Polyproline motifs themselves are known to be important for protein-protein interactions. plos.org

Histidine (His): The defining feature of histidine is its imidazole side chain, which has a pKa near physiological pH. This allows it to act as both a hydrogen bond donor and acceptor, and to participate in proton transfer, making it a common residue in enzyme active sites. mdpi.com The imidazole ring can also coordinate with metal ions, a property utilized in proteins like histidine-proline-rich glycoprotein (B1211001), which binds zinc. nih.gov In many peptides, the histidine residue is a key active site for antioxidant or immunomodulatory activities. mdpi.comjst.go.jp

Valine (Val): As a hydrophobic amino acid with a branched side chain, valine participates in crucial hydrophobic interactions that stabilize the peptide's structure and anchor it to its target. isnff-jfb.com In peptides that inhibit enzymes like ACE, hydrophobic residues such as valine at or near the N-terminus are often correlated with increased inhibitory potency. scielo.br The bulky, non-polar nature of valine is critical for fitting into specific hydrophobic pockets of receptor sites. nih.gov

Computational Chemistry and Molecular Modeling of H Pro His Val Oh

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, enabling the exploration of the dynamic nature of molecules like H-Pro-His-Val-OH. researchgate.net By simulating the movement of atoms over time, MD provides a detailed picture of the conformational ensembles that the peptide can adopt in solution. researchgate.net These simulations are crucial for understanding how the peptide's structure fluctuates and what stable conformations it prefers, which in turn dictates its biological function.

Analysis of Trajectories: Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Hydrogen Bonds

The analysis of MD trajectories yields a wealth of information about the peptide's dynamics and stability. Key metrics used in this analysis include:

Root Mean Square Fluctuation (RMSF): RMSF analysis provides insight into the flexibility of individual amino acid residues within the peptide. nih.govmdpi.com By calculating the fluctuation of each residue's Cα atom around its average position, regions of high and low flexibility can be identified. mdpi.com In this compound, the proline residue, with its cyclic side chain, would be expected to have a lower RMSF value compared to the more flexible histidine and valine residues.

Hydrogen Bonds: Intramolecular and intermolecular hydrogen bonds play a critical role in stabilizing the conformation of peptides. nih.govethz.ch MD simulations allow for the detailed analysis of hydrogen bond formation and breakage over time, revealing persistent interactions that contribute to the stability of specific conformations. researchgate.net The number and location of hydrogen bonds in this compound would significantly influence its three-dimensional structure. nih.gov

| Analysis Parameter | Description | Significance for this compound |

| RMSD | Measures the average deviation of atomic positions from a reference structure, indicating overall structural stability. nih.govnih.gov | A stable RMSD suggests the tripeptide maintains a consistent fold during the simulation. mdpi.com |

| RMSF | Calculates the fluctuation of individual residues, highlighting flexible and rigid regions of the peptide. nih.govmdpi.com | Reveals the relative mobility of the Pro, His, and Val residues, with Pro expected to be more rigid. |

| Hydrogen Bonds | Identifies the formation and duration of hydrogen bonds, which are crucial for conformational stability. nih.govethz.ch | Determines the key intramolecular interactions that stabilize the preferred conformations of the tripeptide. |

Force Field Development and Validation for Tripeptide Systems

The accuracy of MD simulations is heavily dependent on the quality of the force field used, which is a set of parameters that defines the potential energy of the system. mpg.de Force fields like AMBER, CHARMM, GROMOS, and OPLS are commonly used for protein and peptide simulations. nih.govnih.gov These force fields are developed by fitting parameters to experimental data and high-level quantum mechanical calculations. researchgate.net

For tripeptide systems, it is crucial to use a well-validated force field that accurately reproduces their conformational energies and dynamics. researchgate.net Studies have shown that while force fields are generally developed for L-α-amino acids, their accuracy for other types of amino acids is often comparable. researchgate.net The development of polarizable force fields, such as the Drude model, aims to provide a more accurate representation of electrostatic interactions, which are particularly important in peptides containing charged residues like histidine. nih.gov The CHARMM36m force field, for instance, has been specifically refined to improve the accuracy of conformational ensembles for intrinsically disordered proteins and peptides. mpg.de

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. wikipedia.orgroyalsocietypublishing.orgnih.gov It provides a balance between accuracy and computational cost, making it a popular choice for studying systems the size of tripeptides. royalsocietypublishing.orgnih.gov DFT calculations can provide detailed information about the distribution of electrons within this compound, which is fundamental to understanding its reactivity and spectroscopic properties.

The core principle of DFT is that the energy of a molecule can be determined from its electron density. mpg.de By solving the Kohn-Sham equations, DFT can be used to calculate various electronic properties, including molecular orbital energies, charge distributions, and electrostatic potentials. mpg.de These calculations are invaluable for understanding the chemical nature of this compound and how it might interact with other molecules. For instance, DFT has been successfully used to study the electronic structure of various molecules, from small organic compounds to large protein-ligand complexes. southampton.ac.uk

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor). nih.govacs.orgchemrxiv.org In the context of this compound, docking simulations can be used to predict how this tripeptide might interact with a specific protein target. This is a crucial step in drug discovery and in understanding the biological role of peptides. nih.gov

The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. chemrxiv.org Programs like AutoDock are widely used for this purpose. nih.gov The results of a docking simulation can provide insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. biorxiv.org For this compound, docking could help identify potential protein partners and elucidate the structural basis for its biological activity. While a powerful tool, the accuracy of docking can be limited by the rigid treatment of the receptor and the approximations in the scoring functions. acs.org

In Silico Prediction of Tripeptide Hydrophobicity and Cell Penetration Properties

Computational methods are increasingly used to predict the physicochemical properties of peptides, such as hydrophobicity and cell-penetrating ability. mdpi.com These properties are critical for the development of peptide-based therapeutics. Various machine learning and sequence-based approaches have been developed to predict whether a peptide can cross cell membranes. biorxiv.orgnih.gov

For this compound, in silico tools can estimate its likelihood of being a cell-penetrating peptide (CPP). These predictions are often based on features like amino acid composition, net charge, and hydrophobicity. biorxiv.org For instance, the presence of arginine and lysine (B10760008) residues, which are positively charged, and hydrophobic residues often correlates with cell-penetrating properties. biorxiv.orgnih.gov The analysis of tripeptide composition has been shown to be an effective feature in discriminating between active and non-active peptides. nih.govacs.org Such predictions can guide the design of this compound analogs with enhanced cell permeability.

| Predicted Property | Computational Approach | Relevance for this compound |

| Hydrophobicity | Calculation of Grand Average of Hydropathy (GRAVY) index and other hydrophobicity scales. biorxiv.org | Influences peptide folding, stability, and interaction with biological membranes. |

| Cell Penetration | Machine learning models (e.g., SVM, Random Forest) trained on known CPPs. biorxiv.orgacs.orgresearchgate.net | Predicts the potential of the tripeptide to enter cells and exert an intracellular effect. |

Quantum Chemical Approaches for Elucidating Reactive Sites and Mechanisms

Quantum chemical methods provide a powerful framework for understanding the reactivity of molecules at a fundamental level. researchgate.net These approaches can be used to identify the most reactive sites within this compound and to elucidate the mechanisms of its chemical reactions. nih.gov

By calculating properties such as electrostatic potential maps and frontier molecular orbitals (HOMO and LUMO), quantum chemistry can pinpoint regions of the peptide that are susceptible to nucleophilic or electrophilic attack. researchgate.net For example, the nucleophilicity of the histidine and cysteine residues in model tripeptides has been studied using quantum mechanical parameters. nih.gov This type of analysis is crucial for understanding how this compound might be metabolized or how it could interact with and modify other molecules. Furthermore, quantum chemical calculations can be used to map out the entire reaction pathways, including the transition states, providing a detailed understanding of the reaction energetics and kinetics. researchgate.netacs.org

Advanced Research Applications of H Pro His Val Oh in Material Science and Biochemistry

H-Pro-His-Val-OH as a Model System for Fundamental Peptide Chemistry Research